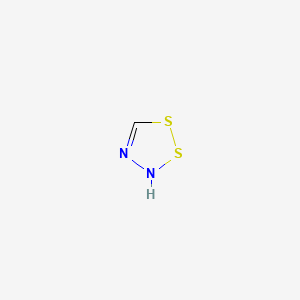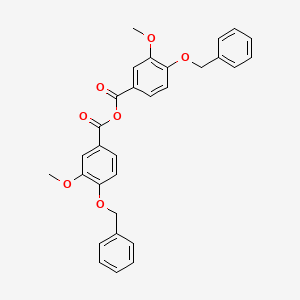
4-(Benzyloxy)-3-methoxybenzoic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-3-methoxybenzoic anhydride is an organic compound that belongs to the class of benzoic anhydrides It is characterized by the presence of a benzyloxy group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-methoxybenzoic anhydride typically involves the reaction of 4-(benzyloxy)-3-methoxybenzoic acid with a dehydrating agent. Common dehydrating agents used in this process include acetic anhydride or phosphorus pentoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-methoxybenzoic anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: The anhydride can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, the anhydride can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like pyridine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Alcohols and Aldehydes: Formed from reduction reactions.
Scientific Research Applications
4-(Benzyloxy)-3-methoxybenzoic anhydride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-methoxybenzoic anhydride involves its reactivity as an anhydride. The compound can undergo nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new bonds and the release of the leaving group . This reactivity is crucial for its applications in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an anhydride.
4-(Benzyloxy)-3-methoxybenzoic acid: The precursor to the anhydride, containing a carboxylic acid group.
Uniqueness
The presence of the anhydride functional group also allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis .
Properties
CAS No. |
1592-47-8 |
|---|---|
Molecular Formula |
C30H26O7 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
(3-methoxy-4-phenylmethoxybenzoyl) 3-methoxy-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C30H26O7/c1-33-27-17-23(13-15-25(27)35-19-21-9-5-3-6-10-21)29(31)37-30(32)24-14-16-26(28(18-24)34-2)36-20-22-11-7-4-8-12-22/h3-18H,19-20H2,1-2H3 |
InChI Key |
ZSKPRSCIVQDZDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


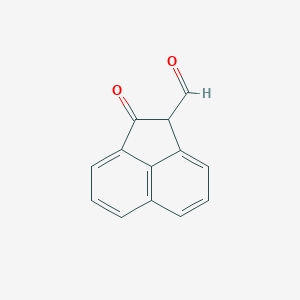
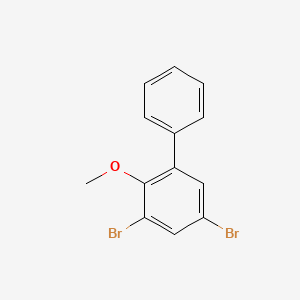
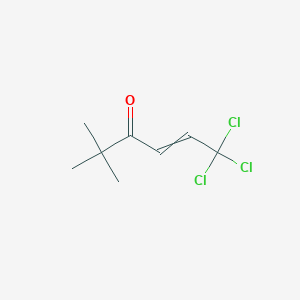
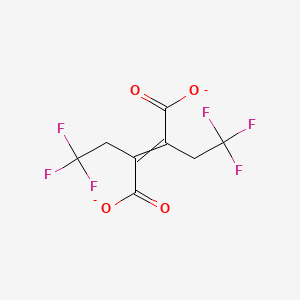
![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B14754662.png)
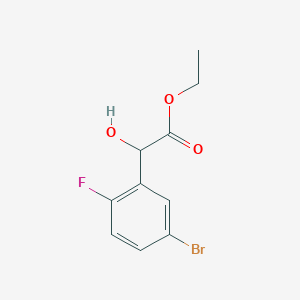
![Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl-](/img/structure/B14754679.png)

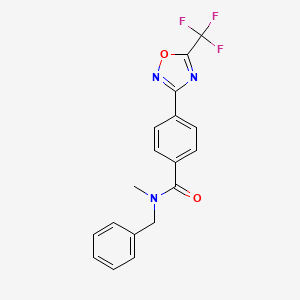
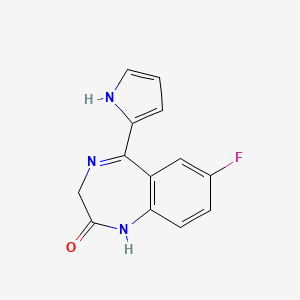

![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)

